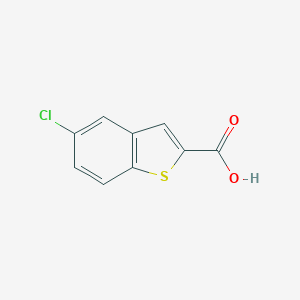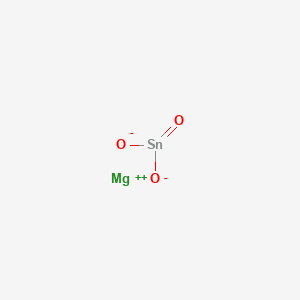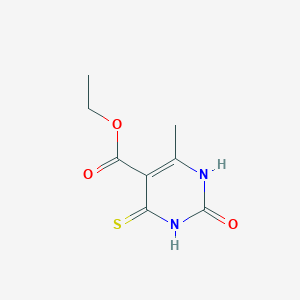![molecular formula C16H14N4O B080388 2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl- CAS No. 13617-67-9](/img/structure/B80388.png)
2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl- is a synthetic compound that has gained attention in the scientific research community due to its potential applications in various fields. The compound is commonly referred to as PAPIMPH, and its chemical formula is C17H16N4O.
Wissenschaftliche Forschungsanwendungen
PAPIMPH has been extensively studied for its potential applications in various scientific fields. One of the main applications of PAPIMPH is in the field of medicinal chemistry. The compound has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation.
PAPIMPH has also been studied for its potential applications in the field of cancer research. The compound has been found to exhibit cytotoxic activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. This suggests that PAPIMPH could be a potential candidate for the development of new anticancer drugs.
Wirkmechanismus
The mechanism of action of PAPIMPH is not fully understood. However, studies have suggested that the compound exerts its anti-inflammatory and analgesic effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. PAPIMPH has also been found to induce apoptosis in cancer cells, suggesting that it may exert its cytotoxic effects by inducing programmed cell death.
Biochemische Und Physiologische Effekte
PAPIMPH has been found to exhibit several biochemical and physiological effects. The compound has been found to reduce the levels of inflammatory mediators such as prostaglandins and cytokines, which are involved in the inflammatory response. PAPIMPH has also been found to reduce pain and inflammation in animal models, suggesting that it may be an effective treatment for pain and inflammation in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PAPIMPH is its synthetic accessibility. The compound can be synthesized using a simple and efficient method, making it readily available for scientific research. However, one of the limitations of PAPIMPH is its limited solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on PAPIMPH. One of the main directions is the development of new drugs for the treatment of pain and inflammation based on the compound's anti-inflammatory and analgesic properties. Another direction is the development of new anticancer drugs based on the compound's cytotoxic activity against cancer cells. Further research is also needed to fully understand the mechanism of action of PAPIMPH and its potential applications in other scientific fields.
Conclusion
In conclusion, PAPIMPH is a synthetic compound that has gained attention in the scientific research community due to its potential applications in various fields. The compound can be synthesized using a simple and efficient method and has been found to exhibit potent anti-inflammatory, analgesic, and cytotoxic properties. While there are some limitations to the use of PAPIMPH in lab experiments, the compound holds promise for the development of new drugs for the treatment of pain, inflammation, and cancer. Further research is needed to fully understand the mechanism of action of PAPIMPH and its potential applications in other scientific fields.
Synthesemethoden
PAPIMPH can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-aminobenzophenone and 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of acetic acid and refluxing the mixture for several hours. The resulting product is then purified using column chromatography to obtain pure PAPIMPH.
Eigenschaften
CAS-Nummer |
13617-67-9 |
|---|---|
Produktname |
2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl- |
Molekularformel |
C16H14N4O |
Molekulargewicht |
278.31 g/mol |
IUPAC-Name |
4-(4-aminophenyl)imino-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C16H14N4O/c1-11-15(18-13-9-7-12(17)8-10-13)16(21)20(19-11)14-5-3-2-4-6-14/h2-10H,17H2,1H3 |
InChI-Schlüssel |
KDAHIMLQGYXKLI-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1=NC2=CC=C(C=C2)N)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=NN(C(=O)C1=NC2=CC=C(C=C2)N)C3=CC=CC=C3 |
Synonyme |
4-[(p-Aminophenyl)imino]-3-methyl-1-phenyl-2-pyrazolin-5-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



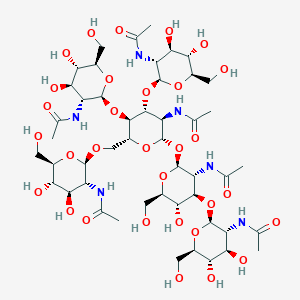



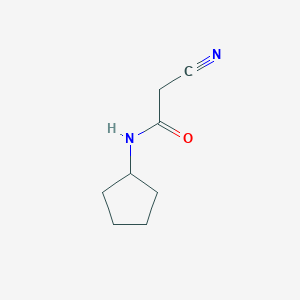
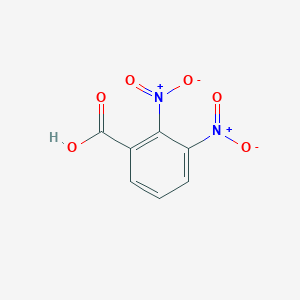
![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)
